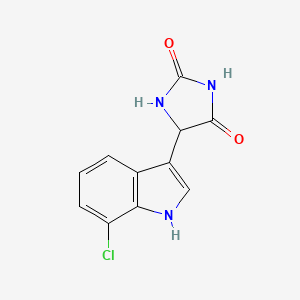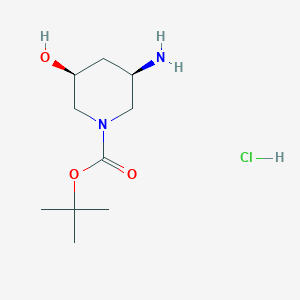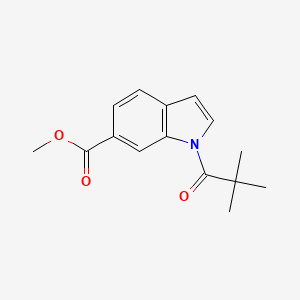![molecular formula C13H15NO3 B14042785 Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyranopyridine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a pyrano[2,3-B]pyridine core, makes it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[2,3-B]pyridine derivatives, including Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate, can be achieved through various methods. One efficient approach involves a one-pot multicomponent reaction. This method typically includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). The reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of green chemistry principles, such as microwave irradiation and solar energy, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have enhanced biological activities .
Aplicaciones Científicas De Investigación
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antitumor activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a potassium channel antagonist, affecting ion transport and cellular signaling. Additionally, its antibacterial and antitumor activities are attributed to its ability to interfere with DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-pyrano[2,3-B]pyridine: Known for its antibacterial properties.
Pyrano[2,3-B]quinoline: Exhibits significant anticancer activity.
Benzo[h]pyrano[2,3-B]quinoline: Used in the synthesis of complex organic molecules.
Uniqueness
Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate stands out due to its unique combination of biological activities and its potential for use in green chemistry applications. Its efficient synthesis using environmentally benign methods further enhances its appeal for industrial and research purposes .
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethylpyrano[2,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-16-12(15)10-7-9-5-6-13(2,3)17-11(9)14-8-10/h5-8H,4H2,1-3H3 |
Clave InChI |
QQFOUXZFVXGWJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N=C1)OC(C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)








![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)




